molecular formula C18H19N3O2 B1672174 Irampanel CAS No. 206260-33-5

Irampanel

货号: B1672174
CAS 编号: 206260-33-5
分子量: 309.4 g/mol
InChI 键: QZULPCPLWGCGSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

依拉帕奈经历几种类型的化学反应,包括:

科学研究应用

Efficacy and Safety

Irampanel has been extensively studied as an adjunctive therapy in patients with refractory epilepsy. A multicenter observational study involving 1,121 patients demonstrated significant efficacy, with a median reduction in seizure frequency of 75% at 12 months and a retention rate of approximately 49.5% at 24 months . The study highlighted that:

  • Seizure Freedom : About 35.3% of patients achieved complete seizure freedom after one year.
  • Tolerability : The drug was generally well tolerated, with adverse events consistent with known safety profiles.

Real-World Evidence

The ESPRITE study focused on real-world data from Indian patients, emphasizing the need for next-generation antiseizure medications that can be optimized for diverse patient populations . This observational study revealed:

  • Patient Demographics : Inclusion of a broader demographic compared to traditional clinical trials.
  • Efficacy Outcomes : Similar efficacy outcomes to those observed in controlled clinical trials.

Comparative Data Tables

StudyPopulationDurationMedian Reduction in Seizure FrequencySeizure-Free Rate
ESPRITE Patients with focal-onset seizures6 months75%35.3%
PROVE Patients treated in clinical care12 months75%35.3%
Retrospective Study Patients aged >12 yearsVariesNot specifiedNot specified

Stroke

This compound's neuroprotective properties are being explored in stroke management. Early-phase trials have indicated that it may reduce ischemia-induced damage and improve outcomes following cerebral ischemia . A notable finding from preclinical studies showed a significant reduction in mortality rates associated with global ischemia when treated with this compound.

Other Neurological Disorders

Research is ongoing into the potential applications of this compound in other neurological conditions, including chronic pain syndromes and neurodegenerative diseases, although these applications remain largely exploratory at this stage.

Case Study: Efficacy in Treatment-Resistant Epilepsy

A retrospective analysis involving patients who were resistant to multiple antiseizure medications showed that after initiating treatment with this compound, many experienced substantial improvements in seizure control and quality of life metrics over a follow-up period of two years.

Case Study: Tolerability Profile

In another observational study, patients reported manageable side effects primarily related to dizziness and fatigue, which were consistent across various demographics and did not lead to significant discontinuation rates.

生物活性

Irampanel, also known as perampanel, is a non-competitive antagonist of the AMPA receptor, primarily used as an adjunctive treatment for epilepsy. Its biological activity encompasses various pharmacological effects, including modulation of neurotransmitter release, impact on seizure control, and potential effects on motor coordination and cardiovascular function. This article reviews the biological activity of this compound based on diverse sources, including clinical studies, pharmacological assessments, and safety profiles.

This compound selectively inhibits AMPA-type glutamate receptors, which are crucial in mediating excitatory synaptic transmission in the central nervous system (CNS). By blocking these receptors, this compound reduces excitatory neurotransmission, thus contributing to its anticonvulsant properties. Studies indicate that this compound does not significantly bind to other receptor types or transporters at clinically relevant concentrations, highlighting its selectivity for AMPA receptors .

Binding Affinity and Selectivity

This compound exhibits a low binding affinity for various receptors beyond AMPA, with notable findings including:

  • Weak binding to melatonin receptors (MT1) and adenosine receptors (A1, A2A, A3) at higher concentrations (10 µg/mL).
  • No significant binding to 86 tested receptor channels and transporters at lower concentrations (1 µg/mL) .

Efficacy in Seizure Management

Clinical trials have demonstrated that this compound is effective in reducing seizure frequency in patients with focal epilepsy. A multicenter observational study involving 503 patients reported a retention rate of 89% at 12 months, with significant reductions in seizure frequency observed over time:

Time PointMedian Seizure Frequency (per 28 days)Percentage Reduction
Baseline1.84-
Visit 10.77-64%
Visit 20.10-99%
Visit 30.07-99%

The study also noted a high responder rate for sustained seizure freedom across multiple visits .

Safety and Tolerability

This compound is generally well-tolerated, with treatment-emergent adverse events occurring in approximately 25% of patients. The most common adverse events included:

Adverse EventVisit 1 (n=481)Visit 2 (n=288)Visit 3 (n=114)
Drowsiness14%15%17%
Dizziness/Vertigo31%20%22%
Irritability/Nervousness/Insomnia36%39%39%
Serious Adverse Events5.1%14%0

These findings indicate that while adverse events are present, they are less frequent than in randomized controlled trials .

Case Studies and Real-World Evidence

Several case studies have reinforced the efficacy and safety profile of this compound in real-world settings. For instance, a retrospective analysis showed that patients who initiated this compound as an early add-on therapy experienced higher rates of early seizure freedom compared to those who started it later in their treatment regimen .

属性

CAS 编号

206260-33-5

分子式

C18H19N3O2

分子量

309.4 g/mol

IUPAC 名称

N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine

InChI

InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI 键

QZULPCPLWGCGSL-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

规范 SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

外观

Solid powder

Key on ui other cas no.

206260-33-5

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BIIR 561 CL
BIIR-561CL
dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride
irampanel

产品来源

United States

Synthesis routes and methods I

Procedure details

2.38 g of 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole are dissolved in 100 ml of anhydrous dioxane and stirred with 0.3 g of 80% sodium hydride suspension in oil for 15 minutes at 25-30° C. To this solution is added 60 ml of anhydrous dioxane, the resulting mixture is combined with 2.88 g of 2-(N,N-dimethylamino)ethylchloride hydrochloride and 0.6 g of 80% sodium hydride suspension in oil. This solution is also stirred for 15 minutes at 25-30° C. The combined solutions are refluxed for 8 hours, left to stand overnight and evaporated down in vacuo. The residue is mixed with water and 20 ml of 1N sodium hydroxide solution and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, the solvent evaporated in vacuo and the residue chromatographed on silica gel with ethyl acetate/isopropanol (70:30, mixed with 2.5% of a 25% ammonia solution). The base thus obtained is dissolved in anhydrous ethanol, acidified with ethereal HCl and precipitated with diethyl ether. The residue is recrystallised from anhydrous ethanol and diethylether. Yield: 2.2 g (64% of theory). m.p.: 186-187° C.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irampanel
Reactant of Route 2
Reactant of Route 2
Irampanel
Reactant of Route 3
Reactant of Route 3
Irampanel
Reactant of Route 4
Reactant of Route 4
Irampanel
Reactant of Route 5
Reactant of Route 5
Irampanel
Reactant of Route 6
Reactant of Route 6
Irampanel

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。